N-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, also known as DMNPY, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DMNPY is a yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antimicrobial Activity
Indole derivatives also exhibit antimicrobial effects:
- Thiophene derivatives , which share similarities with indole compounds, have been studied for their antimicrobial properties . Although not directly related to N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, this highlights the broader potential of heterocyclic compounds in combating microbial infections.
Other Applications
Beyond the mentioned fields, indole derivatives have been explored for their antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse applications underscore the versatility of this class of compounds.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk , which plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival.
Mode of Action
Nitro compounds, in general, are known to undergo a series of reduction reactions within the cell, leading to the formation of reactive species that can cause cellular damage .
Biochemical Pathways
Nitro compounds are known to interfere with several cellular processes, including dna synthesis and repair, protein function, and cellular respiration .
Pharmacokinetics
It’s known that the pharmacokinetic profile of similar compounds can be significantly influenced by factors such as body size, hepatic function, plasma albumin levels, and cardiac output .
Result of Action
Nitro compounds are known to cause cellular damage through the formation of reactive species, which can lead to dna damage, protein dysfunction, and disruption of cellular respiration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound . .
properties
IUPAC Name |
4-N-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-4-3-5-9(8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUUCXXDFMDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
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